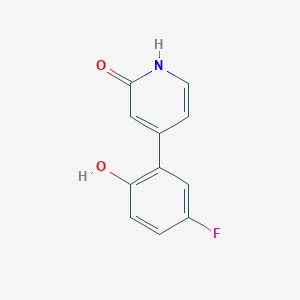

4-(5-Fluoro-2-hydroxyphenyl)-2-hydroxypyridine

CAS No.: 1261909-49-2

Cat. No.: VC11737871

Molecular Formula: C11H8FNO2

Molecular Weight: 205.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261909-49-2 |

|---|---|

| Molecular Formula | C11H8FNO2 |

| Molecular Weight | 205.18 g/mol |

| IUPAC Name | 4-(5-fluoro-2-hydroxyphenyl)-1H-pyridin-2-one |

| Standard InChI | InChI=1S/C11H8FNO2/c12-8-1-2-10(14)9(6-8)7-3-4-13-11(15)5-7/h1-6,14H,(H,13,15) |

| Standard InChI Key | DIJXNBZPLRUGGS-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1F)C2=CC(=O)NC=C2)O |

| Canonical SMILES | C1=CC(=C(C=C1F)C2=CC(=O)NC=C2)O |

Introduction

Potential Biological Activities

While specific biological activities of 4-(5-Fluoro-2-hydroxyphenyl)-2-hydroxypyridine have not been extensively studied, compounds with similar structures often exhibit various biological properties. For instance, pyridine derivatives are known for their antimicrobial, anticancer, and antioxidant activities.

3.1. Antimicrobial Activity

Compounds with pyridine rings have shown promise in combating multidrug-resistant pathogens. For example, derivatives of 5-oxopyrrolidine have demonstrated potent antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis .

3.2. Anticancer Activity

Pyridine-based compounds have been explored for their anticancer properties. Studies on related compounds, such as 5-oxopyrrolidine derivatives, have shown significant anticancer activity against human lung adenocarcinoma cells (A549) . Similarly, pyrido[2,3-d]pyrimidine derivatives have exhibited cytotoxic effects on various cancer cell lines .

3.3. Antioxidant Activity

The presence of hydroxyl groups in the structure of 4-(5-Fluoro-2-hydroxyphenyl)-2-hydroxypyridine suggests potential antioxidant properties. Hydroxylated compounds often act as radical scavengers, which can help protect against oxidative stress.

Synthesis and Applications

The synthesis of 4-(5-Fluoro-2-hydroxyphenyl)-2-hydroxypyridine typically involves cross-coupling reactions between appropriately substituted pyridine and phenyl rings. The compound's applications could span pharmaceuticals, materials science, and organic electronics, depending on its specific properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume